N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .
Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .
Physical and Chemical Properties Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a wide range of industrial applications in the fields of optics, material science, and organometallics .
Scientific Research Applications
Chemical Synthesis and Modification
Rhodium-Catalyzed Cyanation
An efficient method involving Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation has been developed. This method is notable for its broad functional group tolerance, high yields, and operational convenience, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis Zhu et al., 2017.
Catalytic Applications
Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives were synthesized using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of mild and efficient catalysts. This process underscores the structural diversity achievable through catalytic reactions involving imidazo[1,2-a]pyridine scaffolds Ghorbani‐Vaghei & Amiri, 2014.
Photophysical Properties
Synthesis of Fluorescent Compounds
The iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides is an efficient method for preparing 2-azaindolizines, demonstrating the potential for imidazo[1,2-a]pyridine derivatives in the development of fluorescent compounds. This method facilitates the direct conversion of these derivatives to a variety of fluorescent compounds using transition-metal-catalyzed cross-coupling reactions Shibahara et al., 2006.
Structural and Ligand Applications
N-Heterocyclic Carbenes
Imidazo[1,5-a]pyridine derivatives have been used as a versatile platform for the generation of new types of stable N-heterocyclic carbenes. These carbenes, derived from imidazo[1,5-a]pyridin-3-ylidenes, have been synthesized and characterized, showcasing the structural utility of imidazo[1,2-a]pyridine derivatives in developing ligands for transition metal catalysis Alcarazo et al., 2005.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a variety of biological targets . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to have anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities reported for imidazo[1,2-a]pyridine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-6-9-17(25-2)18(11-14)26(23,24)22(15-7-8-15)13-16-12-20-19-5-3-4-10-21(16)19/h3-6,9-12,15H,7-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUYYPVNXBQURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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